molecular formula C8H8FNO4 B14045072 6-Fluoro-4,5-dimethoxynicotinic acid

6-Fluoro-4,5-dimethoxynicotinic acid

Cat. No.: B14045072
M. Wt: 201.15 g/mol
InChI Key: PKDMCDPGPOXWLT-UHFFFAOYSA-N
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Description

6-Fluoro-4,5-dimethoxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and methoxy groups at the 4th and 5th positions on the nicotinic acid ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,5-dimethoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable nicotinic acid derivative followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,5-dimethoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

6-Fluoro-4,5-dimethoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its enhanced stability and bioavailability.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4,5-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-hydroxy-2-methylquinoline
  • 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
  • 5-Fluoroquinoline

Uniqueness

6-Fluoro-4,5-dimethoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

6-fluoro-4,5-dimethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO4/c1-13-5-4(8(11)12)3-10-7(9)6(5)14-2/h3H,1-2H3,(H,11,12)

InChI Key

PKDMCDPGPOXWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1C(=O)O)F)OC

Origin of Product

United States

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